molecular formula C10H10O2 B1333343 3-(Allyloxy)benzaldehyde CAS No. 40359-32-8

3-(Allyloxy)benzaldehyde

Cat. No. B1333343
CAS RN: 40359-32-8
M. Wt: 162.18 g/mol
InChI Key: SEDRQGRABDFZKO-UHFFFAOYSA-N
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Description

3-(Allyloxy)benzaldehyde is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.18 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Allyloxy)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and an allyloxy group (-OCH2CH=CH2) attached to it . The InChI key for this compound is SEDRQGRABDFZKO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Allyloxy)benzaldehyde is a liquid at room temperature . It has a molecular weight of 162.18 g/mol . Its exact mass and monoisotopic mass are 162.068079557 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Electrosynthesis of Homoallylic Alcohols

3-(Allyloxy)benzaldehyde plays a role in the nickel-catalyzed electrochemical cleavage of the allyl group of aryl allyl ethers. This process, which involves intramolecular allyl transfer reactions to the carbonyl group, results in the formation of homoallylic alcohols with 2-hydroxyphenyl substituents. This method offers a sustainable and efficient pathway for synthesizing these compounds, which have potential applications in various chemical syntheses (Franco, Olivero, & Duñach, 1997).

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds, particularly through the silver-catalyzed radical cascade cyclization. This method allows the creation of 1,5-/1,3-dicarbonyl heterocycles containing chroman-4-one, indanone, or 2,3-dihydroquinolin-4(1H)-one moieties. These heterocycles are crucial for producing more structurally diverse polyheterocycles, including chromenopyridines and isoxazole- or pyrazole-containing chroman-4-ones (Hu et al., 2018).

Enzyme-Catalyzed Asymmetric C–C Bond Formation

In a study exploring enzyme-catalyzed asymmetric carbon-carbon bond formation, 3-(Allyloxy)benzaldehyde was used as a substrate for producing (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin. This research emphasizes the compound's potential in developing enantioselective synthesis strategies, an essential aspect of producing chiral molecules for pharmaceutical applications (Kühl et al., 2007).

Catalytic Properties in Oxidation Reactions

The compound also finds applications in catalysis, as seen in the selective oxidation of benzyl alcohol to benzaldehyde. This process is crucial in various industrial applications, such as in the cosmetic, food, and pharmaceutical industries. Studies have shown that the presence of 3-(Allyloxy)benzaldehyde can enhance the efficiency and selectivity of these oxidation reactions (Sharma, Soni, & Dalai, 2012).

Synthesis of Advanced Building Blocks for Drug Discovery

The compound is used in the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, which are valuable in drug discovery. This synthesis method, utilizing common chemicals like benzaldehyde and allylamine, demonstrates the compound's utility in creating novel and advanced molecular structures for pharmaceutical research (Denisenko et al., 2017).

Molecular Structure and Vibrational Spectral Studies

3-(Allyloxy)benzaldehyde is significant in the study of molecular structure and vibrational spectra, particularly in comparing different substituted benzaldehydes. These studies are vital in understanding the compound's chemical properties and potential applications in manufacturing dyes, perfumes, and other products (Yadav, Sharma, & Kumar, 2018).

Electrochemical Cleavage and Allylation of Carbonyl Compounds

The compound is used in the electrochemical, Pd-catalyzed cleavage of the C-O bond of allyl aryl ethers and the subsequent allyl transfer to carbonyl groups in 2-allyloxy benzaldehydes. This process represents an alternative for allyl ether deprotection and showcases the compound's utility in organic synthesis (Franco et al., 1999).

Safety And Hazards

3-(Allyloxy)benzaldehyde is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .

properties

IUPAC Name

3-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRQGRABDFZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369046
Record name 3-(allyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxy)benzaldehyde

CAS RN

40359-32-8
Record name 3-(allyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 1 L round bottomed flask equipped with mechanical stirrer, reflux condenser and thermometer was added in sequence 400 mL ethanol, 59.63 g of 3-hydroxybenzaldehyde (0.49 moles, 1 eq.), 7.3 g of sodium iodide (48 mmol, 0.1 eq.), 120.98 g of allyl bromide (0.59 moles, 1.2 eq.) and 101.6 g of potassium carbonate (0.74 moles, 1.25 eq.). The reaction mixture was heated to reflux and heating continued for three hours. Heating was then discontinued and the reaction was allowed to cool to room temperature. The mixture was then filtered through a Hyflosupercel pad and ethanol was removed by rotary evaporation. The residual oil was then taken up in 500 mL of MTBE and the organic phase washed sequentially with 10% aqueous sodium hydroxide, water and brine. After drying over sodium sulfate, filtration and rotary evaporation of solvent 79.7 g of a yellow oil of 3-allyloxybenzaldehyde (quantitative yield) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
79.7 g
Type
reactant
Reaction Step One
Quantity
59.63 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
120.98 g
Type
reactant
Reaction Step Two
Quantity
101.6 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxybenzaldehyde (1.00 g, 8.19 mmol) and allyl bromide (0.780 mL, 9.01 mmol) in N,N-dimethylacetamide (35 mL) was treated with Cs2CO3 (4.01 g, 12.3 mmol) and allowed to stir at room temperature for 12 hours. The reaction mixture was diluted with diethyl ether (150 mL), washed with 1N HCl, saturated NaHCO3, brine, dried (MgSO4), filtered and the filtrate concentrated. The residue was purified by flash chromatography (silica gel, using 7% ethyl acetate/hexanes as eluent) to provide the title compound as a clear oil (1.19 g, 89%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Sithole - 2018 - search.proquest.com
A small library of isochromane-triazole hybrid compounds were synthesised from commercially available 3-hydroxybenzaldehyde in a sequence of 8 steps. O-Allylation, followed by …
Number of citations: 3 search.proquest.com
I Moon, JK Kim, JG Jun - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
Simple and efficient first syntheses of phoyunbenes A‐D and thunalbene have been developed using Horner–Wadsworth–Emmons reaction as a key step. Later, their anti‐inflammatory …
Number of citations: 2 onlinelibrary.wiley.com
A Ghabi, J Brahmi, F Alminderej, S Messaoudi… - Bioorganic …, 2020 - Elsevier
A series of novel isoxazolidines based on benzaldehyde derivatives have been synthesized from the cycloaddition of chiral menthone-based nitrone and allyl phenyl ethers. All …
Number of citations: 29 www.sciencedirect.com
R Gattu, RS Basha, PR Bagdi, AT Khan - RSC advances, 2016 - pubs.rsc.org
An efficient method for regioselective synthesis of C1-functionalised 3-arylbenzo[f]quinoline has been demonstrated via γ-selective aromatization using β-ketoester, 2-naphthylamine …
Number of citations: 15 pubs.rsc.org
M Ingold, R Dapueto, S Victoria, G Galliusi… - European journal of …, 2018 - Elsevier
A one-pot efficient, practical and eco-friendly synthesis of tocopherol analogues has been developed using water or solvent free conditions via Passerini and Ugi multicomponent …
Number of citations: 23 www.sciencedirect.com
T Ganesh, C Yang, A Norris, T Glass… - Journal of medicinal …, 2007 - ACS Publications
The important anticancer drug paclitaxel binds to the β-subunit of the αβ-tubulin dimer in the microtubule in a stoichiometric ratio, promoting microtubule polymerization and stability. The …
Number of citations: 84 pubs.acs.org
PD Dharpure, A Bhowmick, PK Warghude, RG Bhat - Tetrahedron Letters, 2020 - Elsevier
Visible light mediated facile and selective dithiane deprotection under metal free conditions is developed. Eosin Y (1 mol%) proved to be an effective catalyst for the dithiane …
Number of citations: 17 www.sciencedirect.com
J García-Lacuna, G Domínguez… - Organic & …, 2019 - pubs.rsc.org
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. …
Number of citations: 9 pubs.rsc.org
KA Ahrendt - 2003 - search.proquest.com
A general strategy for asymmetric catalysis using purely organic reagents and its application to the Diels-Alder reaction is described in Chapter 1. This organocatalytic strategy is based …
Number of citations: 2 search.proquest.com
J García Lacuna - 2021 - repositorioinstitucional.ceu.es
In the first chapter of this thesis a protocol for the Pauson-Khand reaction in continuous flow is presented. Catalytic amounts of unexpensive and accessible Co2(CO)8 are used in …
Number of citations: 0 repositorioinstitucional.ceu.es

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